molecular formula C12H16BN3O2 B14779362 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

Cat. No.: B14779362
M. Wt: 245.09 g/mol
InChI Key: RSLBYCNGPPAPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine is a boronic ester derivative featuring a fused bicyclic core of imidazole and pyrazine. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex heterocycles, particularly in medicinal chemistry and materials science . Its structure includes a pinacol boronate group at the 6-position of the imidazo[1,2-a]pyrazine scaffold, enabling efficient coupling with aryl halides or triflates under palladium catalysis. The compound is commercially available (CAS: 2018362-18-8) and serves as a key intermediate in drug discovery programs targeting kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-16-6-5-14-10(16)7-15-9/h5-8H,1-4H3

InChI Key

RSLBYCNGPPAPDS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine typically involves the borylation of an imidazo[1,2-A]pyrazine precursor. One common method is the palladium-catalyzed cross-coupling reaction between an imidazo[1,2-A]pyrazine derivative and a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The imidazo[1,2-A]pyrazine core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Substituted imidazo[1,2-A]pyrazine compounds with various functional groups.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The imidazo[1,2-A]pyrazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

  • Structural Difference : Replaces the pyrazine ring with pyridazine (two adjacent nitrogen atoms in the six-membered ring).
  • Applications : Used in the synthesis of antitumor agents and as a building block for fluorescent probes .
  • Key Data :
    • CAS: 1356578-38-5
    • Molecular Formula: C₁₂H₁₆BN₃O₂
    • Suppliers: 3+ global suppliers .

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine

  • Structural Difference : Introduces a chloro substituent at the 8-position.
  • Impact : The electron-withdrawing chlorine may reduce boronate reactivity but enhance stability toward hydrolysis.
  • Status : Discontinued commercial product (CAS: 590349-36-3) .

Phenyl[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]methanone

  • Structural Difference: Substitutes the pyrazine core with pyridine and adds a phenylmethanone group at the 2-position.
  • Applications: Intermediate for NOT receptor-targeting therapeutics, demonstrating the versatility of boronate-functionalized imidazoheterocycles .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

  • Structural Difference : Replaces the imidazo[1,2-a]pyrazine with pyrazolo[1,5-a]pyrimidine.
  • Reactivity : The pyrimidine nitrogen positions influence π-electron density, altering catalytic coupling efficiency.
  • Key Data :
    • CAS: 1416437-27-8
    • Suppliers: 11+ global suppliers .

Data Table: Comparative Analysis of Boronate-Functionalized Heterocycles

Compound Name Core Heterocycle Substituents Molecular Formula CAS Number Key Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine None C₁₂H₁₆BN₃O₂ 2018362-18-8 Kinase inhibitors, Suzuki couplings
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine None C₁₂H₁₆BN₃O₂ 1356578-38-5 Antitumor agents
8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Cl at 8-position C₁₂H₁₅BClN₃O₂ 590349-36-3 Discontinued
Phenyl[6-(dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]methanone Imidazo[1,2-a]pyridine Phenylmethanone at 2-position C₂₁H₂₀BN₃O₃ Not provided NOT receptor modulators

Research Findings

Reactivity in Sequential Functionalization

The imidazo[1,2-a]pyrazine core undergoes palladium-catalyzed Suzuki coupling followed by direct C-H arylation, enabling the synthesis of trisubstituted derivatives (e.g., 3,6,8-trisubstituted compounds). This sequential reactivity is attributed to the electron-rich nature of the pyrazine ring, which facilitates oxidative addition in cross-coupling reactions .

Protonation Studies

Imidazo[1,2-a]pyrazine derivatives, including the target compound, protonate preferentially at the N1 position, as confirmed by X-ray crystallography. This property is critical for understanding their behavior in acidic biological environments and their interaction with enzymatic targets .

Q & A

Q. Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂/K₂CO₃THF/H₂O8078
Pd(OAc)₂/SPhosDMF10092
PdCl₂(PPh₃)₂/TPGS-750-MToluene/H₂O6085

Q. Table 2. Impact of Substituents on Pharmacokinetic Parameters

PositionSubstituentCL (mL/min/kg)t₁/₂ (h)Activity (IC₅₀, nM)
C-3CNCH₂35.21.28.5
C-3NH₂18.74.712.3
C-6B(pin)22.43.16.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.